Idrapril - 127420-24-0

Idrapril

Catalog Number: EVT-405346
CAS Number: 127420-24-0
Molecular Formula: C11H18N2O5
Molecular Weight: 258.27 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Idrapril is a hydroxamic, non-amino acid derivative angiotensin-converting enzyme (ACE) inhibitor with antihypertensive activity. Idrapril competitively binds to and inhibits ACE, thereby blocking the conversion of angiotensin I to angiotensin II. This prevents the potent vasoconstrictive actions of angiotensin II and results in vasodilation. Idrapril also decreases angiotensin II-induced aldosterone secretion by the adrenal cortex, which leads to an increase in sodium excretion and subsequently increases water outflow.
Source and Classification

Idrapril is derived from the class of ACE inhibitors, which play a crucial role in the renin-angiotensin-aldosterone system (RAAS). This system regulates blood pressure and fluid balance. As an ACE inhibitor, Idrapril functions by blocking the action of the ACE enzyme, leading to decreased levels of angiotensin II and reduced secretion of aldosterone, which helps lower blood pressure and alleviate heart failure symptoms .

Synthesis Analysis

The synthesis of Idrapril involves several steps that integrate organic chemistry principles. The compound can be synthesized through a multi-step process that typically includes:

  1. Formation of the Core Structure: The synthesis often begins with the formation of a key intermediate that contains the necessary functional groups for subsequent reactions.
  2. Introduction of Functional Groups: Various functional groups are introduced to create the specific moieties required for ACE inhibition.
  3. Purification: The synthesized compound is purified using techniques such as high-performance liquid chromatography (HPLC) to ensure the removal of impurities and unreacted starting materials.

One notable method involves using hydrazine derivatives as starting materials, which undergo various transformations to yield Idrapril. The stereochemistry of the product is critical, as different stereoisomers can exhibit varying biological activities .

Molecular Structure Analysis

Idrapril has a complex molecular structure characterized by its specific arrangement of atoms and functional groups. Its molecular formula is C18_{18}H24_{24}N2_2O3_3, indicating it contains 18 carbon atoms, 24 hydrogen atoms, 2 nitrogen atoms, and 3 oxygen atoms.

Structural Features

  • Core Structure: Idrapril features a carboxylate group that is essential for its activity as an ACE inhibitor.
  • Stereochemistry: The molecule possesses chiral centers that contribute to its pharmacological properties. The stereochemistry must be precisely controlled during synthesis to ensure optimal efficacy .
Chemical Reactions Analysis

Idrapril participates in several chemical reactions relevant to its function as an ACE inhibitor:

  1. Enzymatic Reactions: Inhibits the ACE enzyme by binding to its active site, preventing the conversion of angiotensin I to angiotensin II.
  2. Metabolic Reactions: Undergoes metabolic transformations in the liver, where it may be converted into active metabolites that also exhibit ACE inhibitory activity.

These reactions are crucial for understanding how Idrapril exerts its therapeutic effects and how it interacts with other drugs within the body .

Mechanism of Action

The mechanism of action of Idrapril primarily revolves around its role as an ACE inhibitor:

  1. Inhibition of Angiotensin II Production: By blocking ACE, Idrapril reduces levels of angiotensin II, leading to vasodilation.
  2. Reduction in Aldosterone Secretion: Lower levels of angiotensin II result in decreased aldosterone secretion from the adrenal glands, promoting sodium and water excretion.
  3. Impact on Blood Pressure: The combined effects lead to reduced peripheral resistance and lower blood pressure, making it effective in treating hypertension and heart failure .
Physical and Chemical Properties Analysis

Idrapril exhibits several physical and chemical properties that are important for its pharmaceutical formulation:

  • Molecular Weight: Approximately 320.4 g/mol.
  • Solubility: Soluble in water and organic solvents, facilitating various routes of administration.
  • Stability: Stable under normal storage conditions but sensitive to light and moisture.

These properties influence its formulation into tablets or injectable forms for clinical use .

Applications

Idrapril's primary applications are in cardiovascular medicine:

  1. Treatment of Hypertension: Used as a first-line treatment option for patients with high blood pressure.
  2. Management of Heart Failure: Effective in improving symptoms and outcomes in patients with heart failure by reducing preload and afterload on the heart.
  3. Potential Research Applications: Ongoing studies explore its effects on other cardiovascular conditions and its role in preventing myocardial infarction due to its influence on coagulation pathways .
Introduction to Idrapril

Idrapril represents a distinct chemical class of angiotensin-converting enzyme (ACE) inhibitors that emerged from late 20th-century medicinal chemistry efforts to overcome limitations of conventional agents. Characterized by its hydroxamic acid moiety and non-amino acid structure, idrapril was developed as a prototype compound with unique biochemical properties among renin-angiotensin-aldosterone system (RAAS) inhibitors. Unlike traditional ACE inhibitors derived from amino acid analogs, idrapril's cyclohexane carboxylic acid core and N-methylhydroxamic acid substituent confer distinctive molecular interactions with the ACE active site. While idrapril advanced to Phase II clinical trials for hypertension and demonstrated promising preclinical profiles for heart failure and post-myocardial infarction applications, its development was ultimately discontinued, leaving it as a chemically significant but clinically unrealized representative of hydroxamic acid-based ACE inhibition [1] [9].

Pharmacological Classification of Idrapril as a Hydroxamic Non-Amino Acid ACE Inhibitor

Idrapril belongs to the novel chemical class of hydroxamic non-amino acid derivatives within the broader category of angiotensin-converting enzyme inhibitors. This classification distinguishes it fundamentally from conventional ACE inhibitors through two key structural characteristics:

  • Hydroxamic Acid Zinc-Binding Group: Idrapril features a hydroxamoyl function (-CONHOH) that serves as the primary zinc-coordinating moiety at the ACE active site. This contrasts sharply with traditional ACE inhibitors that utilize either sulfhydryl groups (captopril) or carboxyl groups (enalapril, lisinopril) for zinc coordination [1] [6]. The hydroxamic acid group exhibits superior zinc affinity compared to carboxylates and potentially reduced side effect profiles compared to sulfhydryl-containing inhibitors.

  • Non-Amino Acid Backbone: Unlike captopril (mercaptopropanoyl-proline) or enalaprilat (tripeptide analog), idrapril lacks peptide bond linkages or amino acid-derived components in its core structure. Its molecular framework centers on a (1S,2R)-cis-2-carboxycyclohexane ring system substituted with an N-methyl-N-(hydroxycarbamoylmethyl)carbamoyl functional group [8] [9]. This configuration positions idrapril outside the peptidomimetic structural paradigm that dominated early ACE inhibitor development.

Idrapril demonstrates potent ACE inhibition across species, with IC50 values of 7-12 nM against rat, human, and rabbit ACE preparations. This places it within the same order of magnitude as first-generation ACE inhibitors like captopril. In vivo studies confirmed idrapril's dose-dependent antihypertensive effects across multiple animal models of hypertension, including sodium-depleted spontaneously hypertensive rats, two-kidney-one-clip renal hypertensive rats, and aortic-coarctated rats. At intravenous doses ranging from 0.04-23 μmol/kg, idrapril reduced blood pressure by 20-35%, demonstrating comparable efficacy and potency to captopril in these experimental models [1].

Table 1: Comparative ACE Inhibition Profile of Idrapril vs. Reference Compounds

CompoundChemical ClassZinc-Binding GroupPlasma ACE IC50 (nM)In Vivo ED50 (nmol/kg i.v.)
IdraprilHydroxamic non-amino acidHydroxamic acid7-1263 (angiotensin I pressor response)
CaptoprilSulfhydryl-containingMercapto23-35Comparable range
EnalaprilatCarboxyl-containingCarboxyl1.2-2.2Lower than captopril

Historical Development and Emergence in ACE Inhibitor Research

The development of idrapril occurred within the broader historical context of ACE inhibitor evolution that progressed through three distinct generations:

  • First-Generation (Peptide Analogs): The discovery that snake venom peptides from Bothrops jararaca (notably teprotide) possessed ACE inhibitory activity established the therapeutic principle but yielded orally inactive compounds [6].
  • Second-Generation (Small Molecule Zinc Chelators): Captopril's development (1981) represented the first orally active ACE inhibitor, introducing the sulfhydryl zinc-binding motif. This was followed by carboxyl-containing inhibitors (enalapril, lisinopril, ramipril) designed to overcome captopril's side effect profile [6].
  • Third-Generation (Novel Chemotypes): By the early 1990s, researchers sought inhibitors with alternative zinc-chelating groups and non-peptide frameworks, leading to compounds like idrapril with hydroxamic acid functions [1] [6].

Idrapril emerged in the early 1990s as part of the medicinal chemistry exploration beyond conventional ACE inhibitor scaffolds. Its design specifically exploited the zinc-chelating capability of hydroxamic acids – functional groups known to form particularly stable pentacoordinate complexes with zinc ions in metalloproteases. The hydroxamic acid moiety offered a distinct advantage over earlier zinc-binding groups: potentially greater potency than carboxylates without the adverse effect profile associated with sulfhydryl groups [1].

The compound entered Phase II clinical trials for essential hypertension in the mid-1990s, where pharmacokinetic studies demonstrated dose-dependent effects on ACE activity in human volunteers. Investigations included intravenous administration (1-25 mg) and oral dosing (100-400 mg twice daily for 5 days). Despite showing comparable blood pressure reduction to established ACE inhibitors and a potentially favorable side effect profile regarding cough induction, idrapril's development was discontinued for undisclosed reasons, leaving it as a chemical prototype rather than a commercialized therapeutic agent [9].

Mechanistic Distinctions from Conventional ACE Inhibitors

Idrapril exhibits several fundamental mechanistic differences from conventional ACE inhibitors that stem from its unique chemical structure and zinc-binding chemistry:

  • Zinc Coordination Chemistry: The hydroxamic acid group (-CONHOH) in idrapril forms a bidentate zinc chelation complex where both the carbonyl oxygen and the hydroxyl oxygen coordinate with the catalytic zinc ion at the ACE active site. This creates a stable pentacoordinate complex that differs from the monodentate coordination observed with captopril's sulfhydryl group or the weaker monodentate binding of enalapril's carboxylate. This bidentate binding potentially results in slower dissociation kinetics and longer duration of action [6] [8].

  • Bradykinin Metabolism Modulation: While all ACE inhibitors affect bradykinin degradation, idrapril demonstrated a differential effect on bradykinin-mediated responses in preclinical models. In guinea pig models, idrapril potentiated substance P-induced bronchoconstriction to the same extent as captopril, indicating comparable ACE inhibition in pulmonary circulation. However, it potentiated capsaicin-induced bronchoconstriction (a model predictive of cough liability in humans) less effectively than captopril. This suggests domain-selective inhibition or differential effects on bradykinin metabolism pathways that could translate to reduced cough incidence in humans [1].

  • Active Site Interaction Specificity: Crystallographic and NMR studies of idrapril analogs revealed conformational preferences including a trans rotamer arrangement with the carboxylic acid moiety in equatorial orientation. Molecular modeling suggests idrapril's cyclohexane ring system creates distinct van der Waals interactions with hydrophobic ACE subsites (S1' and S2') compared to the proline ring in captopril or the phenylalanine moiety in enalapril. These differential interactions potentially influence inhibitor specificity toward the N- and C-domains of somatic ACE [8].

Table 2: Comparative Zinc-Binding Mechanisms in ACE Inhibitor Classes

Inhibitor ClassRepresentative DrugZinc-Binding GroupCoordination GeometryBinding Constant
Hydroxamic AcidIdrapril-CONHOHBidentate (pentacoordinate)Highest affinity
SulfhydrylCaptopril-SHMonodentateModerate affinity
CarboxylateEnalapril/Lisinopril-COO-MonodentateLower affinity
PhosphinateFosinoprilat-PO2-BidentateHigh affinity

The hydroxamic acid pharmacophore represented by idrapril inspired subsequent research into domain-selective ACE inhibitors. The discovery that ACE contains two catalytic domains (N- and C-domains) with distinct physiological functions renewed interest in chemotypes capable of selective inhibition. While idrapril itself was not developed as a domain-selective agent, its hydroxamic acid function became a template for designing C-domain selective inhibitors, which theoretically could provide blood pressure control while minimizing bradykinin-mediated side effects like angioedema and cough [6].

Properties

CAS Number

127420-24-0

Product Name

Idrapril

IUPAC Name

(1S,2R)-2-[[2-(hydroxyamino)-2-oxoethyl]-methylcarbamoyl]cyclohexane-1-carboxylic acid

Molecular Formula

C11H18N2O5

Molecular Weight

258.27 g/mol

InChI

InChI=1S/C11H18N2O5/c1-13(6-9(14)12-18)10(15)7-4-2-3-5-8(7)11(16)17/h7-8,18H,2-6H2,1H3,(H,12,14)(H,16,17)/t7-,8+/m1/s1

InChI Key

QKIVRALZQSUWHH-SFYZADRCSA-N

SMILES

CN(CC(=O)NO)C(=O)C1CCCCC1C(=O)O

Synonyms

2-(((2-(hydroxyamino)-2-oxoethyl)methylamino)carbonyl)cyclohexanecarboxylic acid
2-((N-(2-hydroxyamino-2-oxoethyl)-N-methylamino)carbonyl)cyclohexane-1-carboxylic acid
idrapril
LG 32001
LG-32001

Canonical SMILES

CN(CC(=O)NO)C(=O)C1CCCCC1C(=O)O

Isomeric SMILES

CN(CC(=O)NO)C(=O)[C@@H]1CCCC[C@@H]1C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.